5-FLUORO-1-METHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-FLUORO-1-METHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDOLE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a fluorine atom, a methyl group, and a boronate ester group attached to the indole core, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-FLUORO-1-METHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDOLE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Borylation Reaction: The key step involves the borylation of 5-fluoroindole using a palladium-catalyzed cross-coupling reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is typically carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4.
Reaction Conditions: The reaction is usually performed in an inert atmosphere (e.g., under nitrogen or argon) and at elevated temperatures (e.g., 80-100°C) to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-FLUORO-1-METHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.
Reduction: The fluorine atom can be reduced under specific conditions to form the corresponding hydrogenated indole derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 5-Fluoro-1-methyl-2-boronic acid-indole.
Reduction: 5-Hydro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole.
Substitution: 5-Substituted-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Cross-Coupling Reactions: Employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology
Biological Probes: Utilized in the development of fluorescent probes for biological imaging and diagnostics.
Medicine
Drug Development: Investigated for its potential as a building block in the synthesis of novel therapeutic agents targeting various diseases.
Industry
Material Science: Applied in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 5-FLUORO-1-METHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDOLE depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindole: Lacks the boronate ester group but shares the fluorine-substituted indole core.
1-Methylindole: Lacks both the fluorine and boronate ester groups but shares the methyl-substituted indole core.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-indole: Lacks the fluorine and methyl groups but shares the boronate ester-substituted indole core.
Uniqueness
5-FLUORO-1-METHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDOLE is unique due to the presence of all three functional groups (fluorine, methyl, and boronate ester) on the indole core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-fluoro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BFNO2/c1-14(2)15(3,4)20-16(19-14)13-9-10-8-11(17)6-7-12(10)18(13)5/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNVQZGQQOQPQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1683582-67-3 |
Source
|
Record name | 5-fluoro-1-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.